![molecular formula C11H12N2O2S B4928277 ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

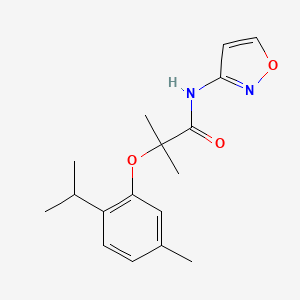

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is an organic compound with the molecular formula C11H12N2O2S . It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .

Synthesis Analysis

The synthesis of similar compounds has been studied using high-speed vibration milling . The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives was achieved by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Physical And Chemical Properties Analysis

This compound appears as a pale yellow to brown powder . It has a melting point between 88.0-97.0°C . The compound has an assay (GC) of ≥95.0% .Aplicaciones Científicas De Investigación

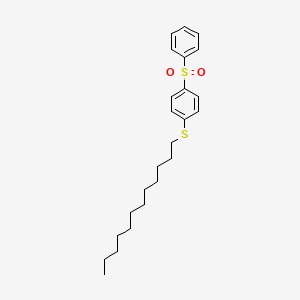

Synthesis of Biologically Active Compounds

This compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Antitumor Evaluation

The compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown promising antitumor activities . Most of these compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Industrial Chemistry and Material Science

Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The compound is used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have wide applications in display technology, including televisions, computer monitors, and small, portable system screens such as mobile phones and PDAs .

Synthesis of Anticancer and Anti-Atherosclerotic Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

Drug Discovery

As part of the Maybridge Screening Collection, this compound is used in high-throughput screening (HTS) for drug discovery . It’s part of a highly diverse set of over 53,000 hit-like and lead-like molecules used in screening campaigns .

Safety and Hazards

Propiedades

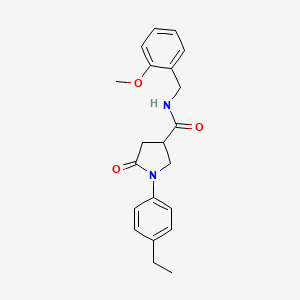

IUPAC Name |

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXYACUFYJOZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)

![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)

![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)

![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)

![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)